

What are the physicochemical properties of Sulfoxone?

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Compound of Interest

Compound Name: **Sulfoxone**

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A Technical Guide to the Physicochemical Properties of **Sulfoxone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxone, and its clinically utilized form **Sulfoxone Sodium**, is a sulfone drug primarily indicated for the treatment of leprosy. As a member of the sulfonamide class of antibiotics, its mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their proliferation. A thorough understanding of its physicochemical properties is critical for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This guide provides a detailed overview of the core physicochemical characteristics of **Sulfoxone** and its sodium salt, outlines common experimental protocols for their determination, and visualizes key pathways and workflows relevant to its study.

Core Physicochemical Properties

Sulfoxone is typically administered as its disodium salt, Aldesulfone Sodium, to improve its aqueous solubility. The properties of both the free acid (**Sulfoxone**) and the disodium salt (**Sulfoxone** Sodium) are presented below for comprehensive analysis.

General and Computational Properties

This table summarizes the fundamental identifiers and computed properties for **Sulfoxone** and its sodium salt.

Property	Sulfoxone	Sulfoxone Sodium	Reference(s)
IUPAC Name	[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino] methanesulfinic acid	disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate	[1][2]
Synonyms	Aldesulfone, Aldesulphone	Aldesulfone Sodium, Diasone, Novotrone	[2][3]
CAS Number	144-76-3	144-75-2	[1][3][4]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₆ S ₃	C ₁₄ H ₁₄ N ₂ Na ₂ O ₆ S ₃	[1][3][4]
Molecular Weight	404.5 g/mol	448.45 g/mol	[3][4][5]
Exact Mass	404.0170 g/mol	447.9810 g/mol	[2]
XLogP3	3.97460	Not Available	[5]
Hydrogen Bond Donor Count	4	2	[3][5]
Hydrogen Bond Acceptor Count	6	10	[3][5]

Experimental Physicochemical Properties

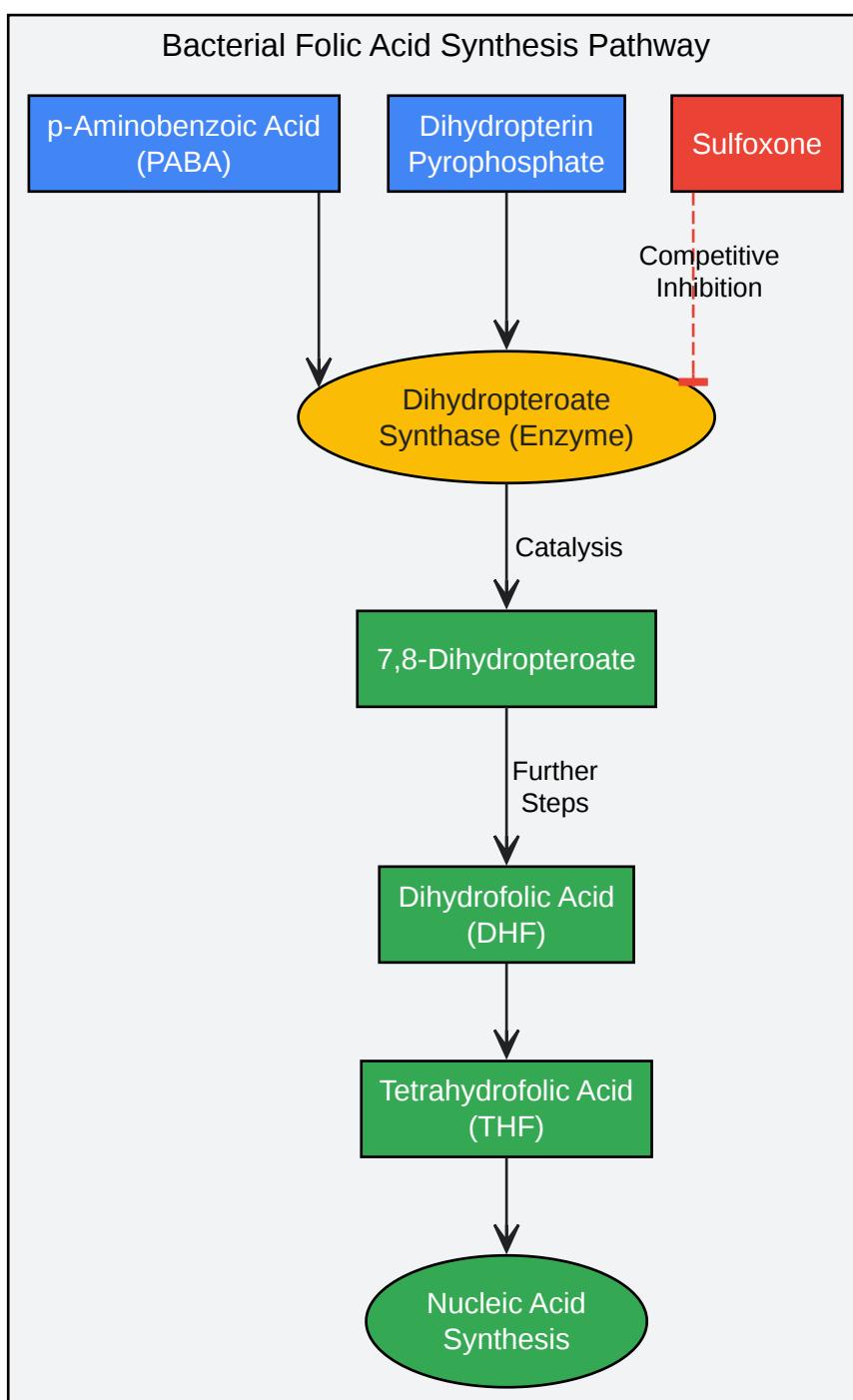
This table details the experimentally determined properties that are crucial for understanding the drug's behavior in physiological and formulation contexts.

Property	Value (Sulfoxone Sodium)	Condition / Method	Reference(s)
Physical Description	Needles or amorphous powder	-	
Melting Point	263-265 °C (decomposes)	After drying at 100-110°C	[5]
Boiling Point	857.3 °C	at 760 mmHg (Predicted)	[5]
Solubility	Easily soluble in water; Slightly soluble in alcohol; Practically insoluble in usual organic solvents	-	
Protein Binding	69%	-	[1]
Elimination Half-life	3 to 8 hours	-	[1]
Stability	Stable. Incompatible with strong oxidizing agents. Must be stored in vacuum-sealed ampuls. Addition of 10% sodium bicarbonate helps prevent oxidative changes.	-	[5]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	-	[6]

Mechanism of Action: Inhibition of Folate Synthesis

Sulfoxone, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[\[3\]](#)[\[7\]](#) This enzyme is crucial

for the de novo synthesis of folic acid, a pathway absent in mammals, which explains the drug's selective toxicity.^[8] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyltetrahydropterin pyrophosphate to form 7,8-dihydropteroate.^{[7][9]} By structurally mimicking PABA, **Sulfoxone** binds to the active site of DHPS, blocking the normal enzymatic reaction and halting the production of folic acid, which is essential for synthesizing nucleic acids and certain amino acids, thereby preventing bacterial division.^{[3][8][10]}



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Sulfoxone's competitive inhibition of the bacterial folate pathway.

Experimental Protocols for Physicochemical Analysis

The characterization of sulfone drugs like **Sulfoxone** relies on a variety of established analytical techniques. These protocols are essential for quality control, stability testing, and pharmacokinetic studies.

Thermoanalytical Methods

Thermal analysis techniques are widely used to investigate the physical properties and stability of pharmaceuticals.[\[11\]](#)

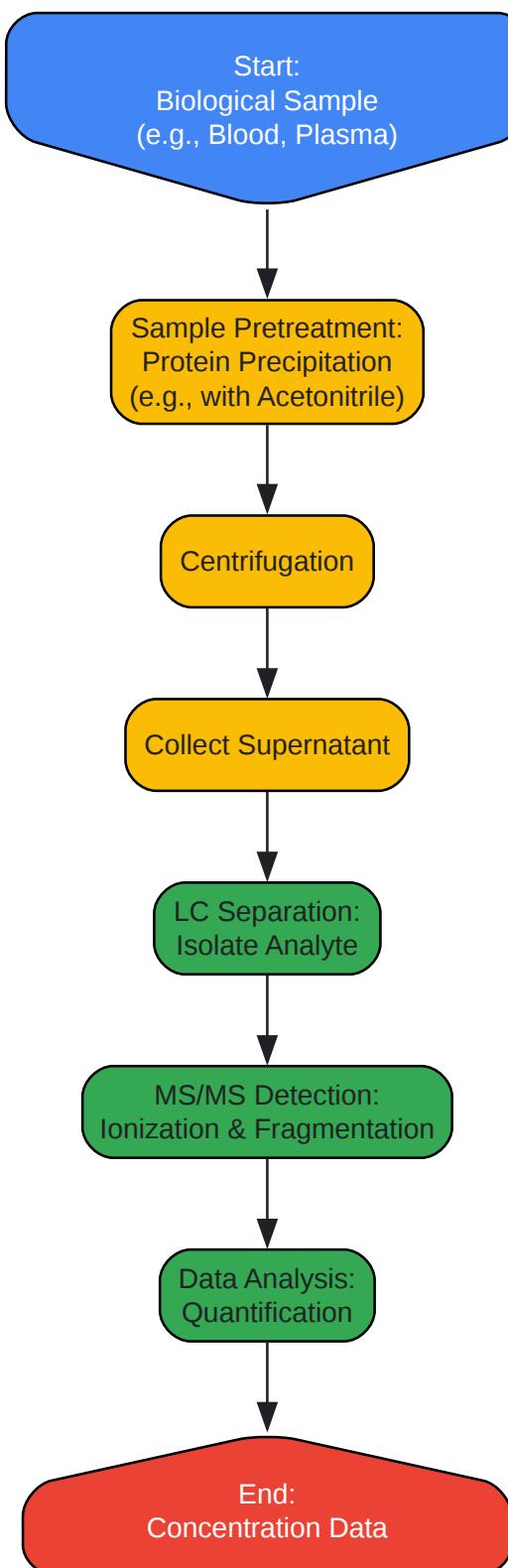
- Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[\[12\]](#) It is a powerful tool for determining melting point, purity, and studying polymorphism (the existence of different crystal forms). For **Sulfoxone**, DSC can verify its melting and decomposition temperature and assess its purity in both raw material and final dosage forms.[\[13\]](#)[\[14\]](#)
- Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[\[11\]](#) This method is used to determine degradation temperatures, moisture content, and to study desolvation processes. For **Sulfoxone**, TGA can provide critical data on its thermal stability and decomposition kinetics.[\[13\]](#)

Chromatographic Methods for Quantification

Chromatographic techniques are fundamental for separating and quantifying drugs and their metabolites in complex matrices, such as biological fluids.[\[15\]](#)

- Gas Chromatography (GC): GC methods have been developed for the analysis of sulfone drugs.[\[16\]](#) A typical protocol involves:
 - Extraction: Isolating the drug from the biological matrix (e.g., plasma, urine).

- Derivatization: Chemically modifying the sulfone to increase its volatility and improve detection, a common step for compounds with polar functional groups.
- Analysis: Injecting the sample into a GC system, often equipped with a sulfur-specific detector like a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD) for high selectivity and sensitivity.[17][18]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying drugs in biological fluids due to its high sensitivity, selectivity, and specificity.[19][20] A general workflow for analyzing **Sulfoxone** in a biological sample is as follows:
 - Sample Preparation: A small volume of the biological fluid (e.g., whole blood, plasma) is treated to remove proteins that would interfere with the analysis. This is commonly done via protein precipitation with a solvent like acetonitrile or methanol.[21]
 - Separation: The resulting supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system, where **Sulfoxone** is separated from other components on a chromatographic column.[19]
 - Detection and Quantification: The separated compound is ionized and enters a tandem mass spectrometer (MS/MS). The instrument is set to detect a specific mass-to-charge ratio for **Sulfoxone** and its fragments, allowing for highly accurate and sensitive quantification, even at very low concentrations.[21][22][23]



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General workflow for LC-MS/MS analysis of **Sulfoxone** in biological fluids.

Conclusion

The physicochemical properties of **Sulfoxone** and its sodium salt define its behavior from formulation to its site of action. The drug's stability, solubility, and molecular characteristics are key parameters for drug development professionals. Its mechanism as a competitive inhibitor of dihydropteroate synthase is well-established, providing a clear target for its antibacterial activity. The analytical methodologies outlined, particularly thermal analysis and LC-MS/MS, are indispensable tools for ensuring the quality, safety, and efficacy of **Sulfoxone**-based therapies. This guide serves as a foundational resource for researchers engaged in the study and application of this important anti-leprosy agent.

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